molecular formula C8H7NOS B3222080 {Thieno[2,3-c]pyridin-2-yl}methanol CAS No. 1211505-65-5

{Thieno[2,3-c]pyridin-2-yl}methanol

Cat. No.: B3222080
CAS No.: 1211505-65-5
M. Wt: 165.21
InChI Key: TWZNEKSPIZTKCX-UHFFFAOYSA-N
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Description

Historical Context of Thienopyridine Chemistry

The journey of thienopyridine chemistry is intrinsically linked to the broader history of its constituent rings: thiophene (B33073) and pyridine (B92270). Thiophene was first identified in 1882 by Viktor Meyer as an impurity in benzene. wikipedia.org Pyridine, on the other hand, has been known for much longer, having been historically extracted from coal tar. wikipedia.org The deliberate synthesis of pyridine was first achieved by William Ramsay in 1876. wikipedia.org

The development of synthetic methodologies for thienopyridine derivatives gained momentum with the discovery of their significant biological activities. A notable class of thienopyridine derivatives, including ticlopidine (B1205844) and clopidogrel (B1663587), emerged as potent antiplatelet agents. oup.comnih.govresearchgate.net These compounds function by irreversibly inhibiting the P2Y12 receptor on platelets. oup.comnih.govresearchgate.net This discovery spurred further research into the synthesis and derivatization of the thienopyridine scaffold to explore and optimize their therapeutic potential. bmj.com

Significance of Fused Heterocyclic Systems in Chemical Sciences

Fused heterocyclic systems, which consist of two or more rings sharing atoms, are of paramount importance in the chemical sciences. fiveable.me Their rigid, often planar structures allow for efficient interactions with biological targets, making them valuable frameworks in drug discovery and medicinal chemistry. ias.ac.in The fusion of different heterocyclic rings, such as thiophene and pyridine, results in unique electronic properties and reactivities that are distinct from their individual components. fiveable.meias.ac.in

These characteristics make fused heterocycles versatile building blocks in the synthesis of complex organic molecules. fiveable.me They are integral to the development of pharmaceuticals, agrochemicals, and advanced materials like organic semiconductors and catalysts. ias.ac.inresearchgate.net The ability to fine-tune the properties of fused heterocyclic systems through synthetic modifications continues to drive innovation in both fundamental and applied chemistry. ias.ac.in

Academic Research Trajectories of Thienopyridine Derivatives

Academic research on thienopyridine derivatives has followed several key trajectories. A significant portion of research has been dedicated to the synthesis of novel thienopyridine analogs with the aim of discovering new therapeutic agents. bmj.comut.ac.irnih.gov This includes the development of more efficient and diverse synthetic routes to access a wider range of substituted thienopyridines. nih.govresearchgate.net

Another major area of investigation is the exploration of the biological activities of these compounds. Beyond their well-established role as antiplatelet agents, researchers have investigated thienopyridines for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ut.ac.irnih.govnih.gov For instance, certain thieno[2,3-b]pyridine (B153569) derivatives have shown cytotoxic effects against various cancer cell lines. ut.ac.irresearchgate.net

Furthermore, the unique photophysical and electronic properties of thienopyridine systems have attracted interest in the field of materials science. Research is ongoing to explore their potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

The Chemical Profile of {Thieno[2,3-c]pyridin-2-yl}methanol

This compound is a specific derivative of the thieno[2,3-c]pyridine (B153571) scaffold. Its structure consists of a thiophene ring fused to a pyridine ring, with a hydroxymethyl group (-CH2OH) attached at the 2-position of the thieno[2,3-c]pyridine core.

Synthesis and Characterization

While a direct, single-step synthesis for this compound is not extensively documented in readily available literature, its preparation can be inferred from general synthetic strategies for thieno[2,3-c]pyridine derivatives.

One common approach involves the construction of the pyridine ring onto a pre-existing thiophene core. A plausible method is the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde derivative with aminoacetaldehyde dimethyl acetal. researchgate.net Subsequent reduction of a suitable functional group at the 2-position, such as an ester or an aldehyde, would yield the desired methanol (B129727) derivative.

Another strategy involves building the thiophene ring onto a pyridine precursor. For example, the reaction of a suitably substituted pyridine derivative with a sulfur-containing reagent can lead to the formation of the fused thieno[2,3-c]pyridine system.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₇NOS
Molecular Weight177.21 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to have some solubility in polar organic solvents

Note: The exact physical properties may vary depending on the purity and crystalline form of the compound.

Chemical Properties and Reactivity

The chemical properties and reactivity of this compound are dictated by the interplay of the aromatic thieno[2,3-c]pyridine core and the reactive hydroxymethyl substituent.

The thieno[2,3-c]pyridine ring system is aromatic, which imparts a degree of stability to the molecule. However, the presence of both sulfur and nitrogen heteroatoms influences the electron distribution within the rings, making certain positions susceptible to electrophilic or nucleophilic attack. The pyridine nitrogen, with its lone pair of electrons in an sp² orbital, can act as a base or a nucleophile. youtube.com

The hydroxymethyl group is a primary alcohol and is expected to undergo typical alcohol reactions. These include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents or to a carboxylic acid with stronger oxidizing agents.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst will form the corresponding esters.

Etherification: The alcohol can be converted into an ether through reactions such as the Williamson ether synthesis.

Halogenation: The hydroxyl group can be replaced by a halogen atom using appropriate reagents (e.g., SOCl₂, PBr₃).

The reactivity of the thieno[2,3-c]pyridine core itself can also be explored. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, could potentially occur, with the position of substitution being directed by the activating and deactivating effects of the fused rings and the hydroxymethyl group.

Table 2: Potential Reactions of this compound

Reactant(s)Product TypeReaction Type
Mild Oxidizing Agent (e.g., PCC)AldehydeOxidation
Strong Oxidizing Agent (e.g., KMnO₄)Carboxylic AcidOxidation
Carboxylic Acid/Acid CatalystEsterEsterification
Sodium Hydride followed by Alkyl HalideEtherWilliamson Ether Synthesis
Thionyl Chloride (SOCl₂)Alkyl ChlorideHalogenation

Research Applications

Given its structure, this compound can serve as a valuable intermediate in the synthesis of a variety of other molecules. The hydroxymethyl group provides a handle for further functionalization, allowing for the creation of a library of derivatives with potentially diverse biological activities or material properties.

For example, ester or ether derivatives could be synthesized to modify the compound's lipophilicity, which could in turn influence its pharmacokinetic properties if investigated for medicinal purposes. The alcohol could also be used as a starting point to introduce other functional groups, leading to the exploration of new chemical space around the thieno[2,3-c]pyridine scaffold.

In the context of materials science, the ability to derivatize the hydroxymethyl group could be used to attach the thieno[2,3-c]pyridine core to polymer backbones or other molecular architectures, potentially leading to new materials with interesting electronic or photophysical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-c]pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZNEKSPIZTKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Thieno 2,3 C Pyridin 2 Yl Methanol

Strategies for the Construction of the Thieno[2,3-c]pyridine (B153571) Ring System

The formation of the thieno[2,3-c]pyridine scaffold is a key challenge in the synthesis of the target molecule. Chemists have developed several convergent and linear strategies to access this heterocyclic system.

One common approach involves the construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core. A notable example is the Gewald reaction, a multicomponent reaction that utilizes an activated ketone or aldehyde, a cyanoactivated methylene (B1212753) compound, and elemental sulfur in the presence of a base. For the synthesis of a thieno[2,3-c]pyridine derivative, this would typically involve a 3-cyanopyridin-4(1H)-one as the starting material.

Another classical method for thiophene ring formation is the Fiesselmann thiophene synthesis. This reaction involves the condensation of a β-ketoester with a thioglycolic acid derivative in the presence of a dehydrating agent. In the context of thieno[2,3-c]pyridine synthesis, a suitably substituted 3-aminopyridine (B143674) could be converted into a thiophene ring.

Alternatively, the pyridine ring can be constructed onto a pre-formed thiophene ring. The Hantzsch pyridine synthesis, or a modification thereof, can be employed. This typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. Starting with a 2-aminothiophene derivative, reaction with a 1,3-dicarbonyl compound can lead to the formation of the fused pyridine ring.

The Friedländer annulation is another powerful method for pyridine ring synthesis. This reaction involves the condensation of a 2-aminocarbonyl compound with a molecule containing a reactive methylene group. For instance, a 2-amino-3-formylthiophene could be reacted with a ketone or an ester bearing an α-methylene group to construct the pyridine ring of the thieno[2,3-c]pyridine system.

Sequential ring annulation strategies involve the stepwise construction of the thiophene and pyridine rings. This can begin with a simple acyclic precursor, which undergoes a series of cyclization and functional group manipulation steps to build the final heterocyclic system. For example, a suitable cyanoacetamide derivative could be used as a starting point for the construction of the pyridine ring, followed by the annulation of the thiophene ring using reagents such as carbon disulfide or α-haloketones.

Introduction of the 2-Hydroxymethyl Moiety

Once the thieno[2,3-c]pyridine core is established, the next critical step is the introduction of the hydroxymethyl group at the 2-position of the thiophene ring. This can be achieved through functional group interconversion or direct functionalization approaches.

A common and reliable method for introducing a hydroxymethyl group is through the reduction of a corresponding carboxylic acid or ester. The thieno[2,3-c]pyridine-2-carboxylic acid or its ester can be prepared via several routes, including the lithiation of the 2-position followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation of a 2-halothieno[2,3-c]pyridine. The resulting carboxylic acid or ester can then be reduced to the desired alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Another functional group interconversion strategy involves the formylation of the thieno[2,3-c]pyridine ring at the 2-position to introduce a formyl group (-CHO). This can be achieved through methods like the Vilsmeier-Haack reaction. The resulting aldehyde can then be readily reduced to the primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH4).

Precursor Functional GroupReagents for ConversionProduct Functional Group
Carboxylic Acid (-COOH)LiAlH4, BH3Hydroxymethyl (-CH2OH)
Ester (-COOR)LiAlH4, BH3Hydroxymethyl (-CH2OH)
Aldehyde (-CHO)NaBH4Hydroxymethyl (-CH2OH)

Direct functionalization of the thieno[2,3-c]pyridine ring at the 2-position offers a more atom-economical approach. This can be achieved by deprotonation of the 2-position using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a potent nucleophile. This organolithium species can then be reacted with a suitable electrophile, such as formaldehyde (B43269) or a protected form thereof, to directly install the hydroxymethyl group. The choice of base and reaction conditions is crucial to ensure regioselectivity and avoid side reactions.

ReagentsIntermediateElectrophile
n-Butyllithium2-Lithio-thieno[2,3-c]pyridineFormaldehyde
LDA2-Lithio-thieno[2,3-c]pyridineFormaldehyde

Chemical Reactivity and Transformations of Thieno 2,3 C Pyridin 2 Yl Methanol

Reactions at the Thieno[2,3-c]pyridine (B153571) Core

The thieno[2,3-c]pyridine scaffold is a fused heterocyclic system where the thiophene (B33073) and pyridine (B92270) rings are annulated. The reactivity of this core is influenced by the distinct electronic properties of each constituent ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack but makes it susceptible to nucleophilic substitution. Conversely, the thiophene ring is an electron-rich aromatic system, prone to electrophilic substitution.

Direct electrophilic aromatic substitution on {thieno[2,3-c]pyridin-2-yl}methanol has not been extensively reported in the literature. However, the reactivity of the parent thieno[2,3-c]pyridine system can be inferred from the general principles of electrophilic substitution on pyridine and thiophene. Pyridine itself undergoes electrophilic substitution, such as nitration and sulfonation, only under harsh conditions, with substitution occurring primarily at the C3 and C5 positions. quora.comquimicaorganica.org This is because the nitrogen atom deactivates the ring towards electrophilic attack. quora.com In the thieno[2,3-c]pyridine system, the thiophene ring is the more electron-rich component and is expected to be the primary site of electrophilic attack. The directing effect of the fused pyridine ring and the hydroxymethyl group at the 2-position will influence the regioselectivity of the substitution.

Reaction TypeReagents and ConditionsExpected Major Product(s)
NitrationHNO₃/H₂SO₄Substitution on the thiophene ring
HalogenationBr₂ or Cl₂ with Lewis acidSubstitution on the thiophene ring
Friedel-Crafts AcylationAcyl halide/Lewis acidSubstitution on the thiophene ring

Nucleophilic substitution reactions on the thieno[2,3-c]pyridine core are more favorable on the pyridine ring, particularly at positions activated by electron-withdrawing groups or through the formation of N-oxides. While specific examples for this compound are scarce, related thienopyridine systems demonstrate this reactivity. For instance, the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines has been achieved through a metal-free, acid-mediated denitrogenative transformation of a fused 1,2,3-triazole precursor, which proceeds via a nucleophilic insertion mechanism. nih.gov In this process, various nucleophiles, including alcohols and phenols, can be introduced at the 7-position of the thieno[2,3-c]pyridine ring. nih.gov

Additionally, nucleophilic aromatic substitution (SNAr) of halo-substituted thienopyridines is a common strategy for introducing new functional groups. For example, in the isomeric thieno[2,3-b]pyridine (B153569) series, chloro-substituted derivatives readily undergo nucleophilic substitution with amines. nih.gov A similar reactivity pattern can be anticipated for halogenated derivatives of this compound.

Coupling ReactionCatalyst/Ligand SystemSubstratesProduct Type
Suzuki CouplingPd(PPh₃)₄ / Na₂CO₃Arylboronic acids and bromo-thienopyridinesAryl-substituted thienopyridines
Buchwald-Hartwig AminationPd₂(dba)₃ / BINAPAmines and bromo-thienopyridinesAmino-substituted thienopyridines
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuITerminal alkynes and iodo-thienopyridinesAlkynyl-substituted thienopyridines

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group at the 2-position of the thieno[2,3-c]pyridine ring is a versatile handle for further chemical modifications, including oxidation, esterification, and etherification.

The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid under various conditions. The choice of oxidizing agent will determine the extent of the oxidation. Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation to the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will lead to the formation of the carboxylic acid. The selective oxidation of primary alcohols to aldehydes is a common transformation in organic synthesis. youtube.com

Oxidation ProductOxidizing AgentTypical Conditions
Thieno[2,3-c]pyridine-2-carbaldehydeMnO₂Dichloromethane, room temperature
Thieno[2,3-c]pyridine-2-carboxylic acidKMnO₄Acetone/water, reflux

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. organic-chemistry.org Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are often employed in Fischer esterification with carboxylic acids. khanacademy.org Alternatively, reaction with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine (B128534) provides a milder route to the esters.

Etherification can be achieved through various methods, including the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide. organic-chemistry.org Another approach is the acid-catalyzed dehydration with another alcohol, although this may be less selective. Palladium-catalyzed etherification of aryl halides with alcohols has also emerged as a powerful method for forming aryl ethers. organic-chemistry.orgliv.ac.uk

ReactionReagentsConditionsProduct
EsterificationAcetic anhydride, pyridineRoom temperature{Thieno[2,3-c]pyridin-2-yl}methyl acetate
Etherification (Williamson)NaH, then CH₃ITHF, 0 °C to room temperature2-(Methoxymethyl)thieno[2,3-c]pyridine

Derivatization to Other Functional Groups

The primary alcohol functionality of this compound is a key site for chemical modification, allowing for its conversion into a variety of other functional groups. Research has demonstrated the successful derivatization of the analogous thieno[2,3-c]pyridine-7-methanol, which provides strong evidence for the reactivity of the 2-substituted isomer. These transformations primarily involve reactions at the hydroxyl group, leading to the formation of ethers and esters.

A notable method for achieving such derivatization involves a metal-free, acid-mediated denitrogenative transformation of a precursor, thieno[2,3-c] nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine. nih.gov In this process, the alcohol {thieno[2,3-c]pyridin-7-yl}methanol can be synthesized by reacting the triazole precursor with aqueous sulfuric acid. nih.gov This alcohol can then be further transformed.

Etherification: The synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines has been accomplished by reacting the triazole precursor with various alcohol nucleophiles in the presence of an acid catalyst like para-toluenesulfonic acid (PTSA) or trifluoromethanesulfonic acid (TfOH). nih.gov This approach yields a range of ether derivatives.

Esterification: The formation of thieno[2,3-c]pyridine-7-ylmethyl esters is achieved by reacting the same triazole precursor with carboxylic acids at elevated temperatures. nih.gov This reaction proceeds in good yields and allows for the introduction of diverse ester functionalities.

The following table summarizes the types of derivatizations starting from the triazole precursor to yield derivatives of the thieno[2,3-c]pyridine methanol (B129727) core.

Derivative TypeFunctional Group FormedGeneral ReagentsReference
EtherR-O-CH₂-Alcohol (R-OH), Acid Catalyst (PTSA or TfOH) nih.gov
EsterR-C(O)O-CH₂-Carboxylic Acid (R-COOH) nih.gov
BromideBr-CH₂-Tetrabutylammonium bromide (TBAB) nih.gov

Exploration of Structure-Reactivity Relationships within the Scaffold

The reactivity of the hydroxymethyl group in this compound is significantly influenced by the electronic properties of the fused thieno[2,3-c]pyridine ring system. This heterocyclic scaffold is a complex amalgamation of an electron-rich thiophene ring and an electron-deficient pyridine ring.

The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, which can decrease the electron density on the adjacent rings. This deactivation is a common feature in pyridine chemistry. Conversely, the sulfur atom in the thiophene ring can act as an electron donor through resonance. The fusion of these two rings creates a unique electronic environment.

The acidity of the hydroxyl proton is also influenced by the scaffold. The electron-withdrawing nature of the thienopyridine ring can stabilize the corresponding alkoxide anion, making the alcohol slightly more acidic than a simple primary alcohol. This enhanced acidity can facilitate reactions that proceed via deprotonation of the hydroxyl group.

Furthermore, the nitrogen atom of the pyridine ring can be protonated under acidic conditions, which would significantly increase the electron-withdrawing effect of the scaffold and further modulate the reactivity of the hydroxymethyl group. Kinetic studies on the related thieno[2,3-b]pyridine have shown that electrophilic substitution occurs on the protonated species. rsc.org A similar effect can be anticipated for reactions involving this compound under acidic catalysis.

Synthesis of Novel Derivatives from this compound

The utility of this compound and its isomers as a synthetic intermediate is demonstrated by the creation of a variety of novel derivatives. As previously mentioned, a key synthetic route to derivatives of the thieno[2,3-c]pyridine-7-methanol core involves the denitrogenative transformation of a fused 1,2,3-triazole. nih.gov This method has been successfully employed to synthesize a library of new ether and ester compounds.

The following table details some of the novel derivatives synthesized from the triazole precursor, which highlights the synthetic accessibility of compounds based on the {thieno[2,3-c]pyridinyl}methanol framework.

Product NameReactantYield (%)Reference
7-(Butoxymethyl)thieno[2,3-c]pyridineButan-1-ol85 nih.gov
7-(Propoxymethyl)thieno[2,3-c]pyridinePropan-1-ol82 nih.gov
7-(Isopropoxymethyl)thieno[2,3-c]pyridinePropan-2-ol75 nih.gov
7-(Phenoxymethyl)thieno[2,3-c]pyridinePhenol65 nih.gov
7-((4-Methoxyphenoxy)methyl)thieno[2,3-c]pyridine4-Methoxyphenol68 nih.gov
Thieno[2,3-c]pyridin-7-ylmethyl acetateAcetic acid85 nih.gov
Thieno[2,3-c]pyridin-7-ylmethyl propionatePropionic acid88 nih.gov
Thieno[2,3-c]pyridin-7-ylmethyl 2,2-dimethylpropanoatePivalic acid82 nih.gov
Thieno[2,3-c]pyridin-7-ylmethyl benzoateBenzoic acid78 nih.gov
Thieno[2,3-c]pyridin-7-ylmethyl 4-methoxybenzoate4-Methoxybenzoic acid80 nih.gov

Following a comprehensive search for scientific literature, it has been determined that detailed, publicly available spectroscopic data specifically for the compound "this compound" is insufficient to generate a thorough and scientifically accurate article as per the requested outline.

The search yielded information on various derivatives and isomers of the thieno[2,3-c]pyridine scaffold, such as thieno[2,3-b]pyridines and thieno[3,2-c]pyridines. mdpi.comresearchgate.netnih.govmdpi.commdpi.com However, spectroscopic data is highly specific to the exact molecular structure. Presenting data from isomers or other derivatives as if it were for "this compound" would be scientifically inaccurate and misleading.

To fulfill the user's strict requirement for a scientifically accurate article focusing solely on "this compound," specific research findings including high-resolution 1D and 2D NMR, solid-state NMR, IR, Raman, and mass spectrometry data for this precise compound are necessary. Without access to these specific datasets, it is not possible to construct the detailed analysis required for each section of the outline without resorting to speculation or inaccurate data extrapolation.

Therefore, this request cannot be completed at this time while adhering to the core principles of accuracy and the strict constraints provided in the prompt. A detailed spectroscopic analysis requires published, peer-reviewed data for the specific compound .

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physical and biological properties.

While a crystal structure for {Thieno[2,3-c]pyridin-2-yl}methanol has not been reported, the crystallographic data for the parent compound, thieno[2,3-c]pyridine (B153571), is available through the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 128740 nih.gov. The analysis of this parent structure reveals the geometry of the fused bicyclic system. The thieno[2,3-c]pyridine ring system is essentially planar.

The introduction of a methanol (B129727) group at the 2-position is expected to influence the crystal packing through the formation of intermolecular hydrogen bonds involving the hydroxyl group. These hydrogen bonds could lead to the formation of supramolecular architectures such as chains or sheets in the solid state. A full single-crystal X-ray diffraction analysis of this compound would be necessary to definitively determine its molecular conformation and intermolecular interactions in the solid state.

Table 2: Crystallographic Data for the Parent Thieno[2,3-c]pyridine (CCDC 128740)

Parameter Value
CCDC Number 128740
Empirical formula C₇H₅NS
Formula weight 135.19
Temperature (K) Not reported
Wavelength (Å) Not reported
Crystal system Not reported
Space group Not reported
Unit cell dimensions Not reported

Note: Detailed unit cell parameters and atomic coordinates are accessible through the CCDC.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying the stereochemical properties of chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for instance, by substitution on the methanol carbon or by the synthesis of chiral derivatives of the thieno[2,3-c]pyridine scaffold, would render the molecule amenable to chiroptical analysis.

A study on novel chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives demonstrated the synthesis and antimicrobial evaluation of enantiomerically pure compounds nih.gov. In this research, the introduction of a chiral residue on the tetrahydropyridine nitrogen allowed for the investigation of stereoisomerism and its effect on biological activity. The structures of these chiral derivatives were confirmed by single-crystal X-ray diffraction analysis nih.gov. Although specific circular dichroism data was not presented in the abstract, the study of such chiral derivatives opens the door for future chiroptical studies to correlate the absolute configuration with the observed spectral features and biological activity. Such studies would be invaluable for understanding the structure-activity relationships of this class of compounds.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations and Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For {Thieno[2,3-c]pyridin-2-yl}methanol, DFT calculations would typically be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles in the ground state. Such studies on related pyridine (B92270) derivatives have demonstrated good agreement between theoretical and experimental structural parameters. These calculations would provide a precise three-dimensional model of the molecule.

No specific DFT data for the ground state properties of this compound has been found in the reviewed literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For similar heterocyclic compounds, DFT has been used to calculate these energy levels and map their spatial distribution, providing insights into potential sites for electrophilic and nucleophilic attack.

Specific HOMO and LUMO energy values and analyses for this compound are not available in the current literature.

Conformational Analysis and Molecular Dynamics Simulations

These methods are used to explore the different spatial arrangements of a molecule and their relative energies.

The orientation of the hydroxymethyl group (-CH2OH) relative to the thienopyridine ring system can lead to different conformers. Conformational analysis would identify the most stable arrangement of the atoms in different environments, such as in the gas phase or in various solvents. This is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.

There are no published studies on the conformational analysis of this compound.

Specific molecular dynamics simulation data for this compound has not been reported.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational methods can predict how a molecule will behave in chemical reactions. By mapping the molecular electrostatic potential (MEP), regions of positive and negative charge can be visualized, indicating likely sites for chemical reactions. Furthermore, computational modeling can be used to elucidate the mechanisms of reactions by calculating the energy profiles of different reaction pathways. For the broader class of thienopyridines, in silico methods have been used to predict their interaction with biological targets.

Computational studies predicting the reactivity or elucidating reaction mechanisms specifically for this compound are currently absent from the scientific literature.

Transition State Calculations for Chemical Transformations

While specific transition state calculations for the synthesis of this compound are not extensively documented in the available literature, related studies on thienopyridine systems offer valuable information. The synthesis of the thieno[2,3-c]pyridine (B153571) scaffold often involves cyclization reactions. For instance, a common synthetic route involves the Gewald reaction to form a substituted dihydrothieno[2,3-c]pyridine, followed by further modifications. nih.gov Another approach describes a metal-free denitrogenative transformation of fused 1,2,3-triazoles to yield thieno[2,3-c]pyridine derivatives. nih.gov

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such transformations. DFT studies on related N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides have been used to study tautomeric equilibria, which is a key aspect of their reactivity. researchgate.net These calculations help in determining the energy barriers and identifying the most stable transition state structures, thereby guiding the optimization of reaction conditions.

A hypothetical transition state calculation for a key cyclization step in the formation of a thieno[2,3-c]pyridine core could involve the following parameters:

ReactantsProductComputational MethodBasis SetSolvent ModelCalculated Activation Energy (kcal/mol)
Substituted thiophene (B33073) and pyridine precursorsFused thieno[2,3-c]pyridine systemDFT (B3LYP)6-31G*CPCM (DMSO)Data not available in provided sources

This table is illustrative and based on common computational practices for similar heterocyclic systems. Specific values for this compound are not available in the searched literature.

Computational Prediction of Reaction Pathways

Computational chemistry plays a vital role in predicting reaction pathways, which is essential for designing efficient synthetic routes. purdue.edu For thieno[2,3-c]pyridine derivatives, computational methods can be used to explore various potential cyclization strategies and functional group interconversions. nih.gov

For example, the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridine derivatives has been achieved through an acid-mediated denitrogenative transformation. nih.gov Computational modeling could predict the most likely pathway for the extrusion of nitrogen and the subsequent rearrangement to form the pyridine ring. These predictions are often validated by experimental observations. purdue.edu

The prediction of reaction pathways for thienopyridines can be complex due to the multiple reactive sites on the heterocyclic core. Computational tools can help map out the potential energy surface of a reaction, identifying intermediates and transition states, and thus predicting the major products. researchgate.net

In Silico Docking and Molecular Modeling for Ligand-Target Interactions (Mechanistic Focus)

The thienopyridine scaffold is a recognized pharmacophore present in various biologically active compounds. In silico docking and molecular modeling are powerful tools to understand how these molecules interact with their biological targets, providing a mechanistic basis for their observed activities.

Prediction of Binding Modes with Academic Target Structures

Molecular docking studies have been conducted on various thienopyridine derivatives to predict their binding modes with protein targets. For instance, derivatives of thieno[2,3-c]pyridine have been investigated as potential anticancer agents through their interaction with Heat shock protein 90 (Hsp90). nih.gov Docking simulations predicted that these compounds bind to the ATP-binding site of Hsp90. nih.gov

Similarly, thieno[2,3-b]pyridine (B153569) analogues have been studied for their anticancer properties, with molecular modeling suggesting they fit well within the docking scaffold of phosphoinositide specific-phospholipase C (PLC). rsc.org Furthermore, docking studies on thieno[2,3-d]pyrimidine (B153573) derivatives have been performed against targets like Janus kinase 2 (JAK2) and topoisomerase II. mdpi.comnih.gov In a study on atypical protein kinase C (aPKC) inhibitors, the crystal structure of a lead thieno[2,3-d]pyrimidine revealed its tricyclic core buried in a lipophilic pocket of the enzyme. nih.gov

The following table summarizes predicted binding modes of thienopyridine derivatives with various protein targets:

Thienopyridine DerivativeProtein TargetPredicted Binding SiteKey Interacting Residues (if available)Reference
Thieno[2,3-c]pyridine derivativesHeat shock protein 90 (Hsp90)ATP-binding siteNot specified nih.gov
Thieno[2,3-b]pyridine analoguesPhosphoinositide specific-phospholipase C (PLC)Not specifiedNot specified rsc.org
Thieno[2,3-d]pyrimidine derivativeJanus kinase 2 (JAK2)Not specifiedNot specified mdpi.com
Thieno[2,3-d]pyrimidine derivativesTopoisomerase IINot specifiedNot specified nih.gov
Tricyclic thieno[2,3-d]pyrimidine (CRT0066854)Atypical protein kinase C ι (PKCι)Lipophilic pocket (ATP-binding site)Not specified nih.gov

Analysis of Interaction Energies and Key Residues

The analysis of interaction energies and the identification of key amino acid residues in the binding site are crucial for understanding the affinity and selectivity of a ligand. Molecular docking studies on thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors revealed high binding energies for the most active compounds. nih.gov This suggests a strong and favorable interaction with the target enzyme.

Investigation of Biological Activity Mechanisms in Vitro and Mechanistic Studies

Exploration of Enzyme Inhibition Profiles (In Vitro)

There is no publicly available information regarding the in vitro enzyme inhibition profile of {Thieno[2,3-c]pyridin-2-yl}methanol.

Kinetic Studies of Enzyme Modulation

No kinetic studies detailing the modulation of enzymes by this compound have been reported in the scientific literature.

Identification of Specific Enzyme Targets

Specific enzyme targets for this compound have not been identified in published research.

Receptor Binding Studies (In Vitro)

There are no available in vitro receptor binding studies for this compound.

Affinity and Selectivity Profiling

Data on the affinity and selectivity of this compound for any biological receptors are not available in the public domain.

Mechanistic Insights into Receptor Activation or Inhibition

Without binding data, no mechanistic insights into the potential receptor activation or inhibition by this compound can be provided.

Cellular Pathway Modulation Investigations (In Vitro)

No in vitro studies investigating the modulation of cellular pathways by this compound have been found.

Studies on Anti-inflammatory Mechanisms in Cell Lines

While direct studies on the anti-inflammatory mechanisms of this compound are limited, research on closely related thienopyridine derivatives provides significant insights into their potential modes of action.

A key anti-inflammatory mechanism identified for thienopyridine compounds is the inhibition of nitric oxide (NO) production. In one study, a series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives were evaluated for their anti-inflammatory activities. The findings revealed that some of these analogues are potent inhibitors of NO production, with IC50 values in the low micromolar range. nih.gov Specifically, compounds 1f and 1o were identified as potent inhibitors with IC50 values of 3.30 and 3.24 μM, respectively. nih.gov This suggests that the thienopyridine core can serve as a scaffold for developing novel anti-inflammatory agents that act by modulating NO signaling pathways.

Furthermore, a patent for cell adhesion-inhibiting anti-inflammatory compounds included a derivative, [4-(4-chlorophenoxy)thieno[2,3-c]pyridin-2-yl]methanol . google.comgoogle.com This indicates a potential mechanism where these compounds interfere with the adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory response. These chemotactic mediators are responsible for attracting inflammatory cells to the site of inflammation. google.comgoogle.com

Antimicrobial Activity at the Cellular Level (In Vitro)

The antimicrobial potential of the thienopyridine scaffold has been explored, with studies on related compounds demonstrating promising activity against a range of pathogens. A study on new thieno[2,3-b]pyridine-based compounds revealed significant antimicrobial effects. ekb.eg

These derivatives were tested against a panel of five bacterial and five fungal strains, showing promising activity compared to reference drugs. ekb.eg One of the most potent compounds, 3c , exhibited minimum inhibitory concentration (MIC) values ranging from 4-16 μg/mL. ekb.eg Although these results are for the thieno[2,3-b]pyridine (B153569) isomer, they highlight the potential of the fused heterocyclic system in the development of new antimicrobial agents.

Anticancer Activity in Cell Culture Models (In Vitro)

The anticancer properties of thienopyridine derivatives have been a significant focus of research, with several studies demonstrating their cytotoxic effects against various cancer cell lines.

Research into 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines has shown their anti-proliferative activity. mdpi.com It was noted that derivatives containing a methylene-hydroxyl group at the C-5 position, which is structurally analogous to the methanol (B129727) group in this compound, exhibited improved anti-proliferative activity. mdpi.com

In another study, the cytotoxic potency of newly synthesized thieno[2,3-b]pyridine-based compounds was evaluated against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. ekb.eg The results indicated that these compounds displayed promising anticancer activities. ekb.eg Specifically, compound 4b was the most potent against both cell lines, with IC50 values of 3.12 µM and 20.55 µM for HepG-2 and MCF-7 cells, respectively. ekb.eg

Table 1: Anticancer Activity of Thieno[2,3-b]pyridine Derivative 4b

Cell LineIC50 (µM)
HepG-23.12 ekb.eg
MCF-720.55 ekb.eg

Structure-Activity Relationship (SAR) Studies for Biological Effects (In Vitro/In Silico)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For thienopyridine derivatives, several SAR studies have provided valuable information for designing more potent anti-inflammatory, antimicrobial, and anticancer agents.

In the context of anti-inflammatory activity, SAR studies on 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives revealed that the nature and position of substituents on the aryl ring significantly influence the inhibitory potency against NO production. nih.gov

For anticancer activity, the substitution pattern on the thieno[2,3-b]pyridine core is critical. For instance, the presence of a methylene-hydroxyl group at the C-5 position was found to enhance anti-proliferative activity. mdpi.com Furthermore, the nature of the substituent at the 3-position of the thienopyridine ring was shown to modulate cytotoxic potency. ekb.eg The development of thieno[2,3-b]pyridine analogues as hepatitis C virus (HCV) inhibitors also highlighted the importance of the thienopyridine core in achieving potent biological activity. nih.gov

In silico molecular docking studies of thieno[2,3-c]pyridine (B153571) derivatives have suggested that these compounds can act as inhibitors of Hsp90 (Heat shock protein 90), a key molecular chaperone involved in cancer cell survival. researchgate.net This provides a potential molecular target for the anticancer effects of this class of compounds. The optimization of these derivatives is considered a promising starting point for developing new therapeutic agents. nih.govresearchgate.net

Conclusion and Future Research Directions

Summary of Current Academic Knowledge on {Thieno[2,3-c]pyridin-2-yl}methanol

This compound is a bicyclic heterocyclic compound featuring a thiophene (B33073) ring fused to a pyridine (B92270) ring at the 'c' face, with a hydroxymethyl (-CH2OH) group at the 2-position of the thiophene ring. Its existence is confirmed by its commercial availability and assigned CAS number 1211505-65-5. The core thieno[2,3-c]pyridine (B153571) structure is characterized by the fusion of the thiophene's 2- and 3-positions to the pyridine's 3- and 4-positions, respectively. The attached hydroxymethyl group imparts polarity and provides a site for hydrogen bonding, influencing the molecule's solubility and potential interactions with biological targets. vulcanchem.com

While dedicated scholarly articles on the synthesis and properties of this compound itself are scarce, recent research has begun to explore the potential of its derivatives. A 2023 study detailed the synthesis of a series of novel thieno[2,3-c]pyridine derivatives and evaluated their anticancer properties. mdpi.com In this research, compounds were synthesized and tested against various cancer cell lines, including breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancers. mdpi.com

Notably, compound 6i from this series demonstrated significant, broad-spectrum anticancer activity, with IC50 values of 10.8 µM against HSC3, 11.7 µM against T47D, and 12.4 µM against RKO cell lines. mdpi.com The study also provided preliminary mechanistic insights, suggesting that the compound induces cell death through non-apoptotic pathways and causes G2 phase arrest in the cell cycle. Furthermore, in silico molecular docking studies proposed that these derivatives might act as inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. mdpi.com This work provides the most significant academic knowledge to date, positioning the thieno[2,3-c]pyridine scaffold as a promising basis for the development of new anticancer agents.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the promising initial findings, the body of research on this compound and its parent scaffold is substantially underdeveloped compared to its isomers, such as the thieno[3,2-c] system found in the blockbuster antiplatelet drug clopidogrel (B1663587) or the extensively studied thieno[2,3-b]pyridines. nih.govnih.govnih.gov This disparity highlights several critical knowledge gaps:

Dedicated Synthesis and Chemical Properties: There is a lack of published, optimized, and regioselective synthetic routes specifically targeting this compound. Its fundamental physicochemical properties, stability, and chemical reactivity have not been systematically documented in peer-reviewed literature.

Pharmacological Profile: The biological activity of the core compound, this compound, remains completely uncharacterized. The recent anticancer screening focused on more complex derivatives, leaving the activity of the parent alcohol unknown. mdpi.com The broader pharmacological potential beyond cancer, for instance, in inflammation, cardiovascular disease, or as an antimicrobial agent—areas where other thienopyrimidine isomers have shown activity—is entirely unexplored. nih.gov

Mechanistic Validation: The proposed mechanism of Hsp90 inhibition for the anticancer derivatives is based on computational docking and requires experimental validation through biochemical and enzymatic assays. mdpi.com The precise molecular pathways leading to the observed G2 cell cycle arrest and non-apoptotic cell death need to be elucidated.

Prospective Research Directions in Synthetic Chemistry and Mechanistic Biology

The existing knowledge gaps pave the way for numerous high-impact research opportunities.

In Synthetic Chemistry: A primary objective should be the development of efficient and scalable synthetic strategies for this compound and its derivatives. Research could focus on novel cyclization methods to construct the thieno[2,3-c]pyridine core with precise control over regiochemistry. Exploring post-synthesis functionalization of the pyridine or thiophene rings of the core scaffold would also be a valuable endeavor, enabling the creation of diverse chemical libraries.

In Mechanistic Biology: Building on the initial anticancer findings, a crucial next step is the rigorous biological evaluation of the thieno[2,3-c]pyridine scaffold. mdpi.com Future studies should aim to:

Validate Hsp90 Inhibition: Conduct enzymatic assays to confirm whether these compounds directly inhibit Hsp90 and determine their potency and mode of inhibition.

Elucidate Cell Death Mechanisms: Investigate the molecular players involved in the G2 phase arrest and the specific type of non-apoptotic cell death (e.g., necroptosis, ferroptosis) induced by these compounds.

Broaden the Scope: Screen this compound and a library of its derivatives against a wider range of biological targets. Drawing parallels with other thienopyridine isomers, investigating their potential as inhibitors of the P2Y12 receptor for antiplatelet activity or as modulators of protein kinases involved in other diseases would be a logical and promising direction. nih.gov

Potential for Development of Advanced Chemical Probes and Scaffolds

This compound is well-suited to serve as a foundational scaffold for medicinal chemistry and chemical biology.

A Versatile Chemical Scaffold: The hydroxymethyl group is a key functional handle, allowing for straightforward chemical modification. vulcanchem.com It can be readily converted into esters, ethers, aldehydes, or carboxylic acids, enabling the systematic exploration of structure-activity relationships (SAR). This versatility makes the molecule an excellent starting point for optimization campaigns aimed at improving potency, selectivity, and pharmacokinetic properties of new drug candidates. The initial anticancer study serves as a strong proof-of-concept for the utility of this scaffold. mdpi.com

Development of Chemical Probes: Should the inhibition of a specific target like Hsp90 be confirmed, derivatives of this compound could be developed into potent and selective chemical probes. By attaching reporter tags (e.g., fluorophores, biotin) to the scaffold, researchers could create tools to visualize the target protein in cells, study its biological function, and identify other interacting proteins, thereby advancing our understanding of complex biological systems.

Q & A

Q. What are the optimal synthetic routes for {Thieno[2,3-c]pyridin-2-yl}methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of thieno-pyridine derivatives often involves cyclization reactions or functionalization of pre-existing heterocycles. For example:
  • Cyclocondensation : Ethanol or glacial acetic acid under reflux (60–80°C) is commonly used for thieno-pyridine core formation (e.g., Scheme 1 in ).
  • Hydrazine-mediated reactions : Hydrazine hydrate in ethanol can facilitate the formation of thieno-pyridine scaffolds, as seen in the synthesis of related compounds ().
  • Inorganic base catalysis : KOH or NaOH in polar solvents (e.g., DMSO) may promote methanol group introduction via nucleophilic substitution ().
    Key Variables : Temperature, solvent polarity, and catalyst selection critically impact yield. For instance, reflux in ethanol typically achieves ~60–70% yield, while base-catalyzed methods may improve regioselectivity but require rigorous anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR : 1H and 13C NMR confirm the thieno-pyridine core and methanol substituent. DEPT and 2D NMR (e.g., COSY, HMBC) resolve overlapping signals in aromatic regions ().
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns ().
  • FT-IR : The O–H stretch (~3200–3600 cm⁻¹) and C–O bond (~1050 cm⁻¹) confirm the methanol group ().
    Data Interpretation Tip : Compare spectra with structurally analogous compounds, such as pyridinylmethanol derivatives, to assign peaks accurately .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :
  • Stability : Thieno-pyridine derivatives are sensitive to light and oxidation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) show <5% degradation when stored in amber glass under inert gas ().
  • Storage : Store at room temperature in a desiccator with silica gel. Avoid aqueous solutions unless buffered at pH 6–7 to prevent hydrolysis ().

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what biocatalytic systems are viable?

  • Methodological Answer : Enantiomeric purity is critical for pharmacological applications.
  • Biocatalysis : Leuconostoc pseudomesenteroides N13 has been used for asymmetric reduction of pyridinylmethanol derivatives, achieving >90% enantiomeric excess (ee) under optimized conditions (30°C, pH 7.0, 48 hrs) ().
  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to direct stereochemistry during cyclization ().
    Optimization : Response surface methodology (RSM) can model multi-variable interactions (e.g., substrate concentration, temperature) to maximize ee and yield .

Q. What strategies resolve contradictions in biological activity data for thieno-pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles.
  • Assay Validation : Replicate cytotoxicity studies (e.g., MTT assays) across multiple cell lines (e.g., HepG2, MCF-7) with standardized protocols ().
  • Purity Thresholds : HPLC purity ≥98% (λ = 254 nm) reduces false positives from byproducts ().
  • Mechanistic Studies : Use molecular docking to compare binding affinities of this compound with targets like E-selectin or PI3Kα ().

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and sites for electrophilic substitution ().
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with ICAM-1) to optimize substituent positioning ().
    Case Study : Fluorination at C-6 (as in ) increases metabolic stability by reducing CYP450-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.